

The Chemical Structure and Synthesis of (R)-CPP: A Technical Guide

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Compound of Interest

Compound Name: (R)-CPP

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Abstract

(R)-CPP, chemically known as (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its enantioselective interaction with the glutamate binding site, particularly on GluN2A-containing NMDA receptors, has made it a valuable tool in neuroscience research. This document provides an in-depth overview of the chemical structure, physicochemical properties, and a representative enantioselective synthesis of **(R)-CPP**. Furthermore, it details its mechanism of action through the modulation of NMDA receptor signaling pathways.

Chemical Structure and Properties

(R)-CPP is a piperazine derivative containing a carboxylic acid moiety and a phosphonopropyl side chain. The stereochemistry at the C2 position of the piperazine ring is crucial for its high affinity and selectivity towards the NMDA receptor.

Table 1: Chemical and Physical Properties of **(R)-CPP**

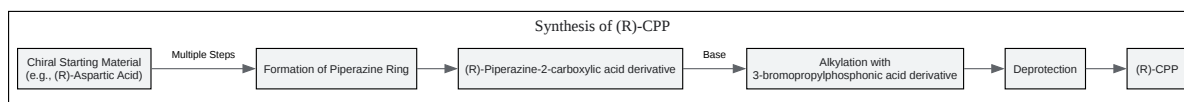
Property	Value	Reference
IUPAC Name	(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid	
Molecular Formula	C ₈ H ₁₇ N ₂ O ₅ P	[1]
Molecular Weight	252.21 g/mol	[1]
CAS Number	126453-07-4	[1]
SMILES	O=P(O)(O)CCCN1CCN-- INVALID-LINK--C(O)=O	
Solubility	Soluble in water (100 mM)	[1]
Storage	Room temperature (desiccate)	[1]

Enantioselective Synthesis of (R)-CPP

The synthesis of **(R)-CPP** in its enantiomerically pure form is critical for its specific biological activity. The following is a representative synthetic pathway, based on established chemical principles. For precise experimental details, including reagent quantities, reaction conditions, and yields, consulting the original peer-reviewed literature, such as the work by Aebischer et al. (1989), is highly recommended.

General Synthetic Strategy

The synthesis typically involves the construction of the chiral piperazine-2-carboxylic acid core, followed by the alkylation of the N4 position with a phosphonopropyl group.



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Caption: General synthetic workflow for **(R)-CPP**.

Experimental Protocol (Representative)

Step 1: Synthesis of (R)-Piperazine-2-carboxylic acid derivative: This step often starts from a readily available chiral starting material like (R)-aspartic acid. The synthesis involves a series of reactions to form the piperazine ring while retaining the stereochemistry at the alpha-carbon. This may include cyclization, reduction, and protection of functional groups.

Step 2: N-Alkylation: The protected (R)-piperazine-2-carboxylic acid derivative is then alkylated at the N4 position. This is typically achieved by reacting it with a suitable 3-halopropylphosphonic acid ester in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).

Step 3: Deprotection: The final step involves the removal of all protecting groups from the carboxylic acid and phosphonic acid moieties. This is usually accomplished by acid hydrolysis (e.g., with concentrated HCl) to yield the final product, **(R)-CPP**.

Table 2: Representative Synthetic Protocol Data

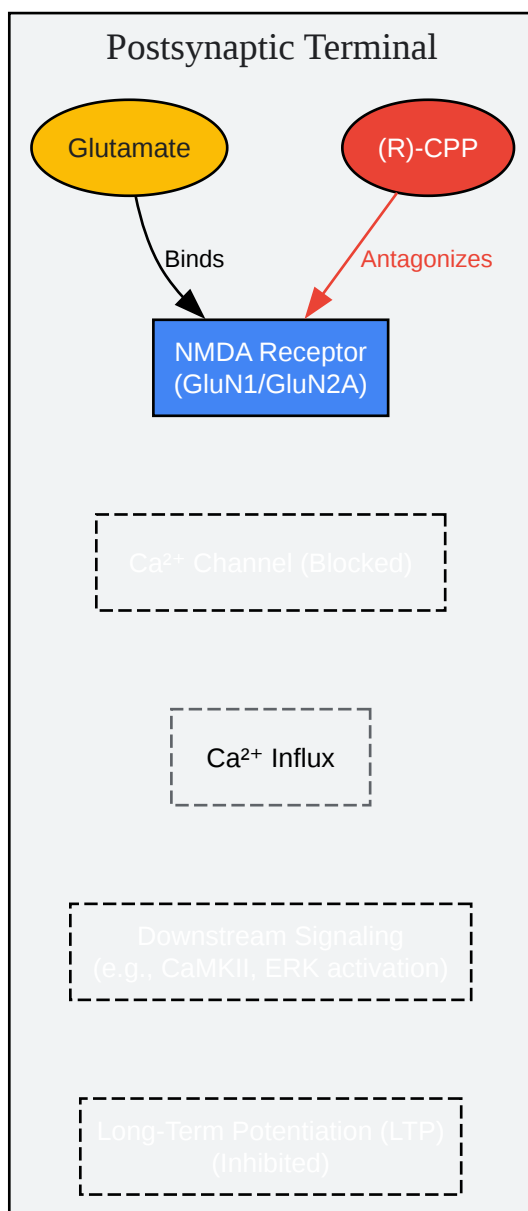
Step	Key Reagents	General Conditions	Product
1	(R)-Aspartic acid, various reagents for cyclization and protection	Multi-step, specific conditions vary	Protected (R)-piperazine-2-carboxylic acid
2	Diethyl 3-bromopropylphosphonate, K ₂ CO ₃ , DMF	Heat	Protected (R)-CPP
3	Concentrated HCl	Reflux	(R)-CPP

Mechanism of Action and Signaling Pathway

(R)-CPP exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of

Ca²⁺ into the postsynaptic neuron. **(R)-CPP** shows a degree of selectivity for NMDA receptors containing the GluN2A subunit.[2]

The blockade of NMDA receptors by **(R)-CPP** has significant downstream consequences for intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory.



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Caption: **(R)-CPP** antagonism of the NMDA receptor signaling pathway.

The inhibition of Ca^{2+} influx prevents the activation of calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). These kinases are pivotal in the molecular processes that underlie long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking these pathways, **(R)-CPP** can impair these forms of synaptic plasticity.

Conclusion

(R)-CPP remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-defined chemical structure, coupled with a challenging but achievable enantioselective synthesis, allows for precise investigations into the role of GluN2A-containing NMDA receptors in physiological and pathological processes. A thorough understanding of its synthesis and mechanism of action is essential for its effective application in neuroscience and drug development.

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References

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